molecular formula C14H14Cl2N2O2 B14617448 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine CAS No. 60696-78-8

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine

Cat. No.: B14617448
CAS No.: 60696-78-8
M. Wt: 313.2 g/mol
InChI Key: XAOZNDGEECOEQN-UHFFFAOYSA-N
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Description

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine is an organic compound with the molecular formula C14H14Cl2N2O2 This compound is characterized by the presence of two 2-chloro-5-methoxyphenyl groups attached to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine can be synthesized through the reaction of 2-chloro-5-methoxybenzaldehyde with hydrazine hydrate. The reaction typically involves the following steps:

    Condensation Reaction: 2-chloro-5-methoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, to form the corresponding hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction optimization techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloro-5-methoxypyrimidin-4-yl)hydrazine: Similar in structure but contains pyrimidine rings instead of phenyl rings.

    1,2-Bis(2-chloro-5-methoxyphenyl)hydrazine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties

Properties

CAS No.

60696-78-8

Molecular Formula

C14H14Cl2N2O2

Molecular Weight

313.2 g/mol

IUPAC Name

1,2-bis(2-chloro-5-methoxyphenyl)hydrazine

InChI

InChI=1S/C14H14Cl2N2O2/c1-19-9-3-5-11(15)13(7-9)17-18-14-8-10(20-2)4-6-12(14)16/h3-8,17-18H,1-2H3

InChI Key

XAOZNDGEECOEQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NNC2=C(C=CC(=C2)OC)Cl

Origin of Product

United States

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